N-(3,4-DIMETHOXYPHENYL)-6-FLUORO-3-(4-METHOXYBENZENESULFONYL)QUINOLIN-4-AMINE

Description

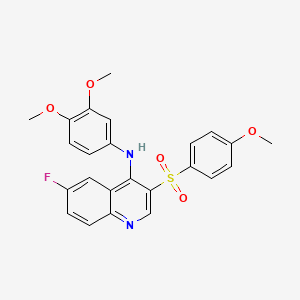

This compound is a quinoline derivative featuring a 3,4-dimethoxyphenyl group at the 4-position, a fluorine atom at the 6-position, and a 4-methoxybenzenesulfonyl group at the 3-position. Quinoline scaffolds are often modified with substituents like methoxy, halogen, and sulfonyl groups to optimize pharmacokinetic and pharmacodynamic properties, such as solubility, metabolic stability, and target binding affinity .

Properties

IUPAC Name |

N-(3,4-dimethoxyphenyl)-6-fluoro-3-(4-methoxyphenyl)sulfonylquinolin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21FN2O5S/c1-30-17-6-8-18(9-7-17)33(28,29)23-14-26-20-10-4-15(25)12-19(20)24(23)27-16-5-11-21(31-2)22(13-16)32-3/h4-14H,1-3H3,(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMZLFAHOKJKYMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC(=C(C=C4)OC)OC)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21FN2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-DIMETHOXYPHENYL)-6-FLUORO-3-(4-METHOXYBENZENESULFONYL)QUINOLIN-4-AMINE typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

Introduction of the fluorine atom: Fluorination can be performed using reagents like Selectfluor or N-fluorobenzenesulfonimide.

Attachment of the methoxy groups: Methoxylation can be done using methanol and a strong acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-DIMETHOXYPHENYL)-6-FLUORO-3-(4-METHOXYBENZENESULFONYL)QUINOLIN-4-AMINE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be performed using hydrogenation or metal hydrides like sodium borohydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of quinoline N-oxides.

Reduction: Formation of partially or fully reduced quinoline derivatives.

Substitution: Formation of halogenated quinoline derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Industry: Used in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3,4-DIMETHOXYPHENYL)-6-FLUORO-3-(4-METHOXYBENZENESULFONYL)QUINOLIN-4-AMINE involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition of key enzymes involved in disease pathways.

Receptors: Modulation of receptor activity to alter cellular responses.

Pathways: Interference with signaling pathways to exert therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related quinoline derivatives:

Key Structural and Functional Insights

The 6-fluoro substituent increases lipophilicity and may improve blood-brain barrier penetration relative to methoxy or trifluoromethyl groups (as seen in ) .

Synthetic Methodologies: The target compound’s synthesis likely involves palladium-catalyzed cross-coupling (as in ) or multi-component strategies (as in ).

Bioactivity Implications: While highlights the bioactivity of quinoline derivatives with chlorophenyl and methoxy groups, the target’s sulfonyl moiety could modulate enzyme inhibition (e.g., kinase or protease targets) via hydrogen bonding .

Thermal and Physical Properties :

- Melting points and crystallinity data are absent for the target compound, but analogs like 4k (m.p. 223–225°C) suggest moderate thermal stability .

Research Findings and Limitations

- Evidence Gaps : Direct data on the target compound’s biological activity, solubility, or toxicity are unavailable. Predictions are based on structural analogs.

- Contradictions : The trifluoromethyl group in ’s compound may confer greater metabolic stability than the sulfonyl group in the target, which could be susceptible to enzymatic reduction .

Biological Activity

N-(3,4-Dimethoxyphenyl)-6-fluoro-3-(4-methoxybenzenesulfonyl)quinolin-4-amine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include the functionalization of the quinoline backbone and the introduction of methoxy and sulfonyl groups. The compound can be synthesized through various methods, including:

- Nucleophilic substitution to introduce the dimethoxyphenyl group.

- Sulfonation to attach the methoxybenzenesulfonyl moiety.

- Fluorination at the 6-position of the quinoline ring.

Antitumor Activity

Recent studies have indicated that compounds structurally similar to this compound exhibit significant antitumor activity. For instance, a series of quinazolinone derivatives showed promising in vitro antitumor effects with IC50 values ranging from 7.24 to 14.12 µM against various cancer cell lines .

Table 1: Antitumor Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | Breast Cancer | 10.47 | |

| Compound B | CNS Tumors | 7.24 | |

| Compound C | Leukemia | 14.12 |

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Kinase Inhibition : Similar compounds have been shown to inhibit key kinases involved in cancer cell proliferation, such as B-RAF kinase, which is implicated in melanoma progression .

- Molecular Docking Studies : In silico studies suggest that this compound may bind effectively to ATP-binding sites in various kinases, potentially blocking their activity and leading to reduced tumor growth .

Case Studies

Several case studies have highlighted the therapeutic potential of quinoline derivatives:

- Case Study 1 : A study on a related quinoline derivative demonstrated a significant reduction in tumor size in vivo when administered to mice bearing xenograft tumors .

- Case Study 2 : Another investigation revealed that compounds with similar structures exhibited neuroprotective effects in models of neurodegeneration, suggesting potential applications in treating conditions like Alzheimer's disease .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.